4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

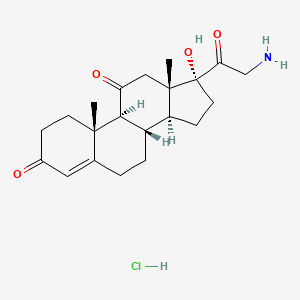

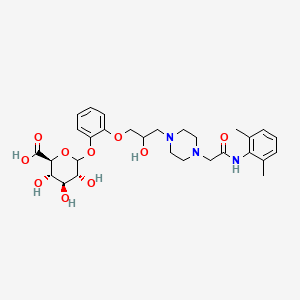

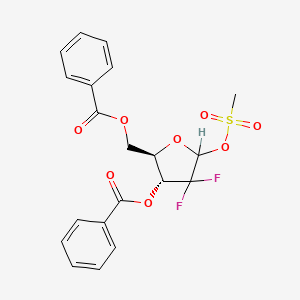

4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a compound with the molecular formula C14H20N2O6 . It is of immense value within the biomedical industry, showcasing tremendous potential in the treatment of numerous ailments, including cancer and bacterial infections . It serves as a precursor for the synthesis of glycosylated drugs and glycopeptides, facilitating superior drug administration and heightened therapeutic efficacy .

Synthesis Analysis

While specific synthesis methods for 4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside were not found in the search results, it is known to serve as a precursor for the synthesis of glycosylated drugs and glycopeptides .Molecular Structure Analysis

The molecular structure of 4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is defined by its molecular formula, C14H20N2O6 . Its average mass is 312.318 Da and its monoisotopic mass is 312.132141 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside are defined by its molecular structure. It has a molecular formula of C14H20N2O6, an average mass of 312.318 Da, and a monoisotopic mass of 312.132141 Da .Wissenschaftliche Forschungsanwendungen

Chemo-Enzymatic Production

This compound is used in the chemo-enzymatic production of glycosides . It serves as a convenient substrate used to detect and characterize α-N-acetylgalactosaminidase . A new procedure combining chemical and biocatalytic steps was developed to prepare 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside .

Enhancement of O-GlcNAcylation on Mitochondrial Proteins

The compound plays a role in enhancing O-GlcNAcylation on mitochondrial proteins . This nutrient-driven post-translational modification is known as a metabolic sensor that links metabolism to cellular function . It contributes to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions .

Precursor for the Synthesis of Glycosylated Drugs and Glycopeptides

It serves as a precursor for the synthesis of glycosylated drugs and glycopeptides . This facilitates superior drug administration and heightened therapeutic efficacy .

Advancing Drug Development

With its distinctive structural attributes, this compound assumes a pivotal role in propelling biomedicine research and advancing drug development .

Investigation of E. coli Growth

The ability of Escherichia coli to grow on a series of acetylated and glycosylated compounds has been investigated . It is surmised that E. coli maintains low levels of nonspecific esterase activity .

Neuroprotection

The compound has been shown to elevate levels of protein O-GlcNAc and improve neuronal tolerance to ischemia . This suggests its potential use in neuroprotection .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds like 4-methylumbelliferyl-2-acetamido-2-deoxy-β-d-glucopyranoside are known to be substrates for β-hexosaminidases . These enzymes play a crucial role in the degradation of glycosaminoglycans.

Mode of Action

It’s suggested that it may serve as a precursor for the synthesis of glycosylated drugs and glycopeptides . This implies that it could interact with its targets by being incorporated into larger molecular structures, thereby modifying their function.

Biochemical Pathways

Given its potential role as a substrate for β-hexosaminidases , it might be involved in the metabolic pathways related to the degradation of glycosaminoglycans.

Result of Action

It’s suggested that it facilitates superior drug administration and heightened therapeutic efficacy . This implies that it could enhance the effectiveness of drugs or therapies that incorporate it.

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZITXGZJXXMRL-DHGKCCLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)N)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

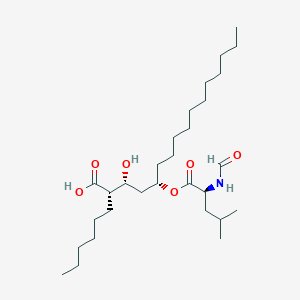

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)

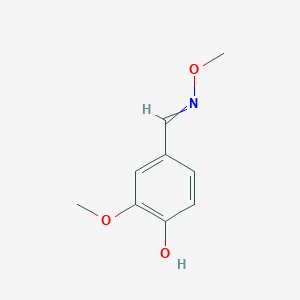

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)